Xanthosine 5'-monophosphate (sodium salt)
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Overview
Description
Xanthosine 5’-monophosphate (sodium salt) is a compound that plays a crucial role in purine metabolism. It is an intermediate in the biosynthesis of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . The compound is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthosine 5’-monophosphate (sodium salt) can be synthesized through the reaction of xanthosine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods: Industrial production of xanthosine 5’-monophosphate (sodium salt) involves the fermentation of microorganisms that produce inosine-5’-monophosphate, which is then converted to xanthosine 5’-monophosphate by the action of inosine monophosphate dehydrogenase .
Chemical Reactions Analysis
Types of Reactions: Xanthosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert it to inosine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used.
Major Products:
Oxidation: Xanthine derivatives.
Reduction: Inosine derivatives.
Substitution: Various substituted xanthosine derivatives.
Scientific Research Applications
Xanthosine 5’-monophosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: The compound is essential for studying purine metabolism and nucleotide biosynthesis.
Mechanism of Action
Xanthosine 5’-monophosphate (sodium salt) exerts its effects by participating in the purine nucleotide biosynthesis pathway. It is converted to guanosine monophosphate by the enzyme guanosine monophosphate synthetase. This conversion is crucial for the synthesis of DNA, RNA, and glycoproteins. The molecular targets include enzymes involved in nucleotide biosynthesis, such as inosine monophosphate dehydrogenase and guanosine monophosphate synthetase .
Comparison with Similar Compounds
Inosine-5’-monophosphate: A precursor in the biosynthesis of xanthosine 5’-monophosphate.
Guanosine-5’-monophosphate: A product formed from xanthosine 5’-monophosphate.
Adenosine-5’-monophosphate: Another nucleotide involved in purine metabolism.
Uniqueness: Xanthosine 5’-monophosphate (sodium salt) is unique due to its role as an intermediate in the biosynthesis of guanosine monophosphate. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H11N4Na2O9P |
---|---|
Molecular Weight |
408.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
QQPVYRBCIRHGSZ-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Origin of Product |
United States |
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